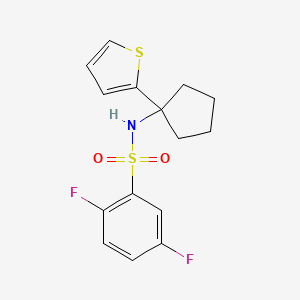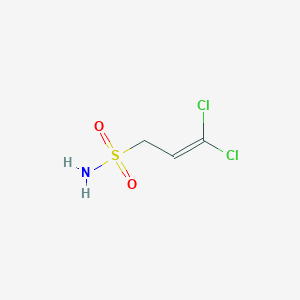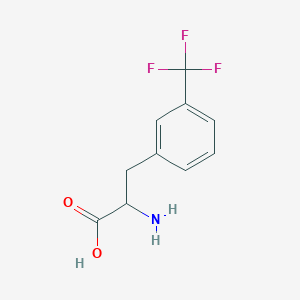
2,5-difluoro-N-(1-(thiophen-2-yl)cyclopentyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-difluoro-N-(1-(thiophen-2-yl)cyclopentyl)benzenesulfonamide, also known as DFB, is a chemical compound that has been extensively studied in scientific research. It is a sulfonamide-based small molecule that has demonstrated potential in various applications, including as an inhibitor of certain enzymes and as a tool for studying protein-protein interactions.
Applications De Recherche Scientifique
Synthesis and Medicinal Applications
Cyclooxygenase Inhibition : A study highlighted the synthesis of 1,5-diarylpyrazoles with substituted benzenesulfonamide moiety, demonstrating its potential as a pharmacophore. These compounds were evaluated for their inhibitory activities against cyclooxygenase enzymes, indicating their relevance in developing anti-inflammatory agents. This research provides a basis for the medicinal applications of benzenesulfonamide derivatives in treating inflammation through selective inhibition of cyclooxygenase-2 (COX-2) (M. Pal et al., 2003).
Antioxidant, Anticancer, and Anti-HCV Activities : Novel N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides were synthesized and shown to possess antioxidant, anticancer, and anti-HCV properties. This study underscores the therapeutic potential of benzenesulfonamide derivatives across various diseases, highlighting their multi-targeted approach in drug discovery (Ş. Küçükgüzel et al., 2013).
Organic Synthesis and Chemical Properties
Glycosidic Linkage Formation : The use of 1-benzenesulfinyl piperidine/trifluoromethanesulfonic anhydride in the conversion of thioglycosides to glycosyl triflates demonstrates the utility of benzenesulfonamide derivatives in facilitating complex organic transformations. This application is crucial for the synthesis of glycosides, an important class of compounds in various biochemical processes (D. Crich & M. Smith, 2001).
Fluorinated Building Blocks for Liquid Crystal Synthesis : The synthesis and stability of 2-(1,1-difluoroalkyl) thiophenes and related 1,1-difluoroalkyl benzenes explore the creation of fluorinated building blocks for liquid crystal synthesis. This research indicates the significance of fluorinated benzenesulfonamide derivatives in developing advanced materials with potential applications in electronic displays and other technologies (A. Kiryanov et al., 2001).
Biochemistry and Enzyme Inhibition
- Carbonic Anhydrase Inhibition : Several studies have explored the inhibitory effects of benzenesulfonamide derivatives on carbonic anhydrase, an enzyme critical for various physiological functions. These inhibitors have shown potential in treating conditions like glaucoma, edema, and certain neurological disorders by modulating the activity of carbonic anhydrase isozymes (A. Casini et al., 2002).
Propriétés
IUPAC Name |
2,5-difluoro-N-(1-thiophen-2-ylcyclopentyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F2NO2S2/c16-11-5-6-12(17)13(10-11)22(19,20)18-15(7-1-2-8-15)14-4-3-9-21-14/h3-6,9-10,18H,1-2,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQXLFFGSHMZPCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)NS(=O)(=O)C3=C(C=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F2NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(3-methoxyphenoxy)ethanone](/img/structure/B2714263.png)
![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-2-fluorobenzamide](/img/structure/B2714264.png)
![N-[4-(1,3-Benzodioxol-5-yl)-5-methyl-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B2714270.png)

![2-{[1-(7-Fluoroquinazolin-4-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2714273.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2714275.png)
![5-[2-(4-chlorophenyl)-2-hydroxyethyl]-2-(2-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2714276.png)
![2-(4-(ethylsulfonyl)phenyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2714277.png)

![diethyl 2-(benzo[d]thiazole-6-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2714280.png)
![3-Phenethyl-8-(phenylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2714282.png)

![Ethyl 2-[(3-bromopropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2714284.png)